3-tert-Butylbenzoic acid

Physical organic chemistry Thermochemistry Isomer comparison

For rigorous SAR studies, choose 3-tert-Butylbenzoic acid (7498-54-6). Unlike the ortho-isomer's steric occlusion or the para-isomer's different dipole, this meta-substituted compound delivers a planar, conjugation-enabled carboxylic acid combined with the full lipophilic bulk of the tert-butyl group. This unique geometry ensures unhindered coupling reactions, predictable hydrogen-bonding motifs, and consistent pKa (~4.20) – eliminating the variables that compromise data reproducibility in pharmaceutical intermediate synthesis and MOF design.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 7498-54-6
Cat. No. B184044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butylbenzoic acid
CAS7498-54-6
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
InChIKeyPWEJHEZAHNQSHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butylbenzoic Acid (CAS 7498-54-6): Core Identity and Procurement Context


3-tert-Butylbenzoic acid (CAS 7498-54-6), systematically named 3-(1,1-dimethylethyl)benzoic acid, is an aromatic monocarboxylic acid derivative belonging to the class of alkyl-substituted benzoic acids. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol [1]. Structurally, the compound features a tert-butyl substituent positioned at the meta (3-) position of the benzoic acid ring, conferring distinct steric and electronic properties relative to its ortho (2-) and para (4-) positional isomers [2]. Reported physicochemical parameters include an estimated density of approximately 1.056 g/cm³, an estimated boiling point near 286 °C at 760 mmHg, and a melting point range typically observed between 122–130 °C depending on purity . Commercially available grades generally specify purity ≥97% .

3-tert-Butylbenzoic Acid: Why Simple Analogs Cannot Be Substituted Without Consequence


Substituting 3-tert-butylbenzoic acid with its positional isomers—2-tert-butylbenzoic acid or 4-tert-butylbenzoic acid—or with alternative meta-substituted alkyl benzoic acids introduces consequential changes in physicochemical behavior that cannot be ignored in reproducible synthesis or property-driven applications. The tert-butyl group at the meta position exerts a distinct combination of polarizability-driven acidity enhancement and minimal steric interference with the carboxylic acid group's resonance, in contrast to the ortho isomer, which adopts a non-planar conformation due to steric inhibition of resonance (SIR), or the para isomer, which lacks the same dipole interaction magnitude [1]. These isomeric differences manifest as measurable divergences in gas-phase acidity (ΔΔG°), solution-phase pKa, and conformational rigidity. Furthermore, the tert-butyl group's bulk and electron-donating inductive effect differ fundamentally from smaller alkyl substituents (e.g., methyl, ethyl) in both steric shielding and polarizability contributions [2]. Consequently, procurement of an unspecified 'tert-butylbenzoic acid' or a general 'alkylbenzoic acid' without positional and steric specification risks introducing uncontrolled variables into synthetic routes, catalyst performance, or structure-activity relationship studies. The following quantitative evidence establishes the precise dimensions of differentiation that justify targeted procurement of the 3-tert-butyl isomer.

3-tert-Butylbenzoic Acid (CAS 7498-54-6): Quantified Differentiation Evidence for Scientific Selection


Gas-Phase Acidity of 3-tert-Butylbenzoic Acid vs. 4-tert-Butylbenzoic Acid: A 2.0 kJ·mol⁻¹ Differential

Direct head-to-head comparison in a controlled thermochemical study demonstrates that 3-tert-butylbenzoic acid exhibits measurably enhanced gas-phase acidity relative to its para isomer. The Gibbs free energy of deprotonation (ΔG°ₐcᵢd) for 3-tert-butylbenzoic acid is 1391.5 kJ·mol⁻¹, compared to 1393.5 kJ·mol⁻¹ for 4-tert-butylbenzoic acid, yielding a quantified difference of 2.0 kJ·mol⁻¹ (lower ΔG°ₐcᵢd indicating higher acidity) [1]. This difference is attributed to a stronger pole-induced dipole interaction (polarizability effect) in the 3-isomer anion, where the tert-butyl group's spatial proximity to the carboxylate site optimizes charge stabilization without introducing the steric inhibition of resonance observed in the 2-isomer [1].

Physical organic chemistry Thermochemistry Isomer comparison

Conformational Divergence: Planar 3-tert-Butylbenzoic Acid vs. Non-Planar 2-tert-Butylbenzoic Acid

IR spectroscopic analysis establishes a fundamental conformational distinction between the 3- and 2-isomers of tert-butylbenzoic acid. 3-tert-Butylbenzoic acid retains a planar conformation wherein the carboxylic acid group remains conjugated with the aromatic π-system, as evidenced by its IR carbonyl stretching frequency and band shape characteristic of planar aromatic acids. In contrast, 2-tert-butylbenzoic acid adopts a non-planar conformation due to steric inhibition of resonance (SIR), confirmed by a distinct carbonyl IR absorption pattern that reflects loss of conjugation between the COOH group and the aromatic ring [1].

Structural chemistry Spectroscopy Conformational analysis

Solution-Phase Acidity: pKa 4.20 for 3-tert-Butylbenzoic Acid vs. Benzoic Acid and Alkyl Derivatives

3-tert-Butylbenzoic acid exhibits a pKa of 4.20 at 25 °C in aqueous solution . This value positions it as slightly less acidic than unsubstituted benzoic acid (pKa 4.19), reflecting the weak electron-donating inductive effect of the tert-butyl group that marginally destabilizes the carboxylate anion relative to the parent acid. In the context of alkyl-substituted benzoic acids, this pKa value distinguishes 3-tert-butylbenzoic acid from smaller alkyl analogs (e.g., 3-methylbenzoic acid, pKa approximately 4.24–4.27), where reduced steric bulk and differing polarizability contributions produce measurably different acidities [1].

Acid-base equilibria Solution chemistry Structure-property relationships

Melting Point Differentiation: 3-tert-Butylbenzoic Acid (122–130 °C) vs. 4-tert-Butylbenzoic Acid (164–165 °C)

The melting point of 3-tert-butylbenzoic acid is reported in the range of 122–130 °C depending on purity (commercial specification: 122–126 °C at 97% purity; literature: 127–127.6 °C; alternative source: 129–130 °C) [1]. This is substantially lower than the melting point of the para isomer, 4-tert-butylbenzoic acid, which melts at 164–165 °C . The ~35–43 °C depression in melting point for the meta isomer reflects less efficient crystal packing due to the asymmetric positioning of the bulky tert-butyl group, which disrupts intermolecular interactions relative to the more symmetric para-substituted analog.

Solid-state properties Thermal analysis Purification

Polarizability-Driven Acidity Enhancement: Comparative Gas-Phase Data Across All Three tert-Butylbenzoic Acid Isomers

Systematic investigation of all three isomeric tert-butylbenzoic acids reveals that all isomers exhibit enhanced gas-phase acidity relative to unsubstituted benzoic acid, attributed to a pole-induced dipole interaction (polarizability effect) in the anion [1]. The magnitude of this enhancement differs by isomer: 3-tert-butylbenzoic acid (ΔG°ₐcᵢd = 1391.5 kJ·mol⁻¹) exhibits intermediate enhancement compared to the ortho isomer (most acidic among the three due to combined polarizability and steric effects) and the para isomer (1393.5 kJ·mol⁻¹, least enhanced among the three). Critically, for 3-tert-butylbenzoic acid, the acidity enhancement arises almost entirely from polarizability without the confounding steric inhibition of resonance that complicates the behavior of the ortho isomer in solution-phase and condensed-phase applications [1].

Gas-phase ion chemistry Polarizability effects Structure-activity relationships

Steric and Electronic Ortho Effects: Comparative Basicity of Alkyl-Substituted Benzoic Acids

Systematic measurement of basicities (protonation equilibria in sulfuric acid) across a series of ortho-substituted benzoic acids demonstrates that the ortho effect of alkyl groups is base-weakening and increases in the order: methyl < ethyl < isopropyl < tert-butyl [1]. While this study focuses on ortho-substituted derivatives, it establishes the class-level principle that the tert-butyl group produces the largest steric perturbation of any simple alkyl substituent on benzoic acid properties. By extension, the choice to use a meta-substituted tert-butyl benzoic acid (3-tert-butylbenzoic acid) rather than an ortho-substituted analog intentionally avoids the pronounced base-weakening ortho effect and steric crowding that would otherwise alter reactivity and binding properties.

Basicity Ortho effect Alkyl substituent effects

3-tert-Butylbenzoic Acid: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Physical Organic Chemistry and Thermochemical Studies Requiring Isomeric Purity

For fundamental studies of substituent effects, polarizability, and steric inhibition of resonance in benzoic acid systems, 3-tert-butylbenzoic acid serves as the essential meta-substituted reference standard. The quantified gas-phase acidity differential (ΔG°ₐcᵢd = 1391.5 kJ·mol⁻¹, 2.0 kJ·mol⁻¹ more acidic than the para isomer) provides a clean, sterically uncomplicated baseline for isolating polarizability contributions to acidity [1]. This compound is indispensable for constructing complete structure-property relationship datasets across the tert-butylbenzoic acid isomer series, where the absence of any single isomer compromises the integrity of comparative thermochemical analysis.

Crystal Engineering and Supramolecular Assembly Design

The combination of a planar, conjugated carboxylic acid moiety (enabling predictable hydrogen-bonding motifs) with an asymmetric, bulky tert-butyl group at the meta position creates a unique solid-state packing profile distinct from both the planar para isomer and the non-planar ortho isomer [1]. The substantially lower melting point (122–130 °C) relative to 4-tert-butylbenzoic acid (164–165 °C) indicates fundamentally different intermolecular interactions in the crystalline state . Researchers designing co-crystals, metal-organic frameworks (MOFs), or organic semiconductors can exploit this meta-positional steric asymmetry to modulate crystal packing density, thermal behavior, and anisotropic properties without sacrificing the hydrogen-bonding capacity of a fully conjugated carboxylic acid group.

Synthetic Intermediate Where Ortho Steric Hindrance Is Contraindicated

In multi-step organic syntheses requiring carboxyl group derivatization (e.g., amide formation, esterification, reduction), 3-tert-butylbenzoic acid offers the steric bulk and lipophilic character of the tert-butyl group while preserving unhindered access to the reactive carboxylic acid site. Unlike 2-tert-butylbenzoic acid, which adopts a non-planar conformation and suffers from steric occlusion that can retard coupling reaction kinetics [1], the meta isomer maintains planarity and full accessibility. This property is particularly valuable in the synthesis of complex pharmaceutical intermediates where the tert-butyl group enhances metabolic stability or logP without introducing the synthetic bottlenecks associated with ortho-substituted benzoic acid coupling partners.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

When incorporated into drug-like scaffolds as a carboxylic acid pharmacophore or as a synthetic handle for further elaboration, 3-tert-butylbenzoic acid provides a defined electronic and steric profile: a pKa of 4.20 (slightly less acidic than benzoic acid) [1], a planar geometry conducive to target binding pocket complementarity, and the lipophilic tert-butyl substituent positioned to engage hydrophobic sub-pockets without interfering with critical polar interactions . The clean polarizability-driven acidity enhancement observed in the gas phase translates to predictable solution-phase behavior that is not confounded by the ortho effect, making this compound a reliable building block for systematic SAR exploration where consistent physicochemical properties are essential for data reproducibility.

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